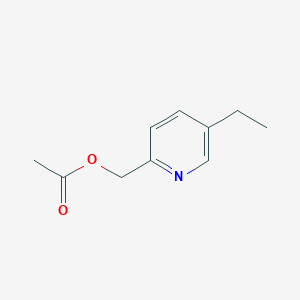

(5-Ethylpyridin-2-yl)methyl acetate

Description

Properties

IUPAC Name |

(5-ethylpyridin-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-9-4-5-10(11-6-9)7-13-8(2)12/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIYNYAKRPUOBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)COC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Ethylpyridin 2 Yl Methyl Acetate and Analogs

Established Synthetic Pathways for Pyridine (B92270) Esters

The synthesis of pyridine esters like (5-Ethylpyridin-2-yl)methyl acetate (B1210297) can be approached through several well-established methods. These routes include the direct esterification of corresponding pyridine methanols, derivatization from picolinic acids, and the construction of the pyridine ring itself through classical condensation reactions.

Esterification Reactions of Pyridine Methanols

A primary and straightforward method for the synthesis of (5-Ethylpyridin-2-yl)methyl acetate is the esterification of (5-Ethylpyridin-2-yl)methanol (B1274104). This involves the reaction of the alcohol with an acetylating agent. Common acetylating agents include acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or an acid catalyst to facilitate the reaction.

One specific method involves the silver-mediated oxidation of nitrogen-containing heteroaryl-2-methanols to esters. researchgate.net This mild methodology can tolerate a variety of functional groups. researchgate.net For instance, the reaction of pyridine-2-methanol with silver oxide (Ag₂O) and 2-iodopropane (B156323) in dioxane at room temperature yields the corresponding isopropyl ester. researchgate.net It is proposed that the nitrogen lone pair may form a complex with the silver oxide, facilitating the oxidation and subsequent esterification. researchgate.net While effective for pyridine-2-methanols, this method was found to be less encouraging for pyridine-3 and 4-methanols. researchgate.net

The Fischer esterification is another classic method where a carboxylic acid is treated with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com This equilibrium-driven reaction typically uses the alcohol as the solvent to drive the reaction towards the ester product. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of water. youtube.com

For the synthesis of this compound, (5-Ethylpyridin-2-yl)methanol would be the starting material.

Table 1: Examples of Esterification of Pyridine Methanols

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Pyridine-2-methanol | Acetic anhydride, Pyridine | Pyridin-2-ylmethyl acetate | High | General Knowledge |

| Pyridine-2-methanol | Ag₂O, 2-iodopropane, Dioxane, RT, 24h | Isopropyl picolinate (B1231196) | Good | researchgate.net |

| Substituted Benzyl Alcohols | Tosyl chloride | Corresponding chlorides (not tosylates) | - | researchgate.net |

This table is interactive. Click on the headers to sort.

Derivatization of Picolinic Acid and its Esters

An alternative synthetic strategy begins with picolinic acid (pyridine-2-carboxylic acid) or its derivatives. To synthesize this compound via this route, one would first need to prepare 5-ethylpicolinic acid. This substituted picolinic acid can then be converted to the target ester.

The conversion of picolinic acid to its ester can be achieved through various methods. A common approach is the reaction of the picolinic acid with an alcohol in the presence of an acid catalyst, similar to the Fischer esterification. google.com Historically, this involved using sulfuric acid as a catalyst, followed by neutralization and extraction. google.com More advanced methods have been developed to simplify this process. google.com

Another method involves the conversion of the picolinic acid to its acid chloride, typically using thionyl chloride (SOCl₂), often catalyzed by DMF. nih.gov The resulting picolinoyl chloride hydrochloride can then be reacted with the desired alcohol in the presence of a base like triethylamine (B128534) to yield the ester. nih.gov This method is effective for producing various active esters, such as p-nitrophenyl, N-hydroxysuccinimidyl, and pentafluorophenyl esters. nih.gov

The derivatization can also involve modifications to the pyridine ring of a pre-existing picolinic acid ester. For example, palladium-catalyzed cross-coupling reactions on a halogenated picolinate could introduce the ethyl group at the 5-position.

Table 2: Synthesis and Derivatization of Picolinic Acid Esters

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Isonicotinic acid | SOCl₂, DMF; then Pentafluorophenol, Et₃N, THF | Isonicotinic acid pentafluorophenyl ester | - | nih.gov |

| Isonicotinic acid | SOCl₂, DMF; then Diethyl ether | Isonicotinoylchloride hydrochloride | 98% | nih.gov |

| Picolinic acid N-oxide | H₂SO₄, fuming HNO₃; then H₂, Pd/C | 4-Aminopicolinic acid | - | umsl.edu |

| 2,3-Dichloropyridine | CO, Methanol, Base, Pd-complex catalyst | Pyridine-2,3-dicarboxylic acid methyl ester | - | google.com |

This table is interactive. Click on the headers to sort.

Pyridine Ring Formation via Classical Condensation Reactions

The Hantzsch pyridine synthesis is a multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org The initial product is a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine. wikipedia.orgchemtube3d.com The driving force for the oxidation step is the formation of the stable aromatic ring. wikipedia.org

To apply this to this compound, the challenge lies in selecting the appropriate starting materials that would yield the 2-methylacetate and 5-ethyl substitution pattern. The reaction is highly versatile and has been adapted for various substituted pyridines, including those used as calcium channel blockers. wikipedia.org Modern modifications of the Hantzsch synthesis include the use of microwave assistance and greener reaction conditions in aqueous micelles. wikipedia.orgorganic-chemistry.org

The Bohlmann-Rahtz pyridine synthesis provides a route to substituted pyridines in a two-step process. organic-chemistry.orgwikipedia.org It begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. organic-chemistry.orgjk-sci.com This intermediate, after heat-induced isomerization, undergoes cyclodehydration to yield a 2,3,6-trisubstituted pyridine. organic-chemistry.orgjk-sci.com

While the classical Bohlmann-Rahtz synthesis typically yields 2,3,6-trisubstituted pyridines, modifications and careful selection of starting materials can potentially lead to other substitution patterns. organic-chemistry.org The reaction's versatility has been expanded through the use of Brønsted and Lewis acid catalysts, which can promote the reaction under milder conditions. organic-chemistry.orgthieme-connect.com Three-component versions of this reaction have also been developed, where the enamine is generated in situ. organic-chemistry.org

The Chichibabin pyridine synthesis is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.org This reaction is typically carried out at high temperatures (350–500 °C) over a catalyst such as alumina (B75360) or silica. wikipedia.org It is a commercially important method for the production of simple substituted pyridines. wikipedia.org

For instance, 5-ethyl-2-methylpyridine (B142974) is produced from the reaction of paraldehyde (B1678423) and ammonia. wikipedia.orgorgsyn.org This reaction proceeds through a series of aldol (B89426) condensations, imine formations, and Michael additions. wikipedia.org To obtain this compound, one could first synthesize 5-ethyl-2-methylpyridine using the Chichibabin method and then perform a subsequent oxidation of the 2-methyl group to a hydroxymethyl group, followed by esterification. A novel synthesis route for 2-methyl-5-ethyl-pyridine (MEP) from cyclic acetaldehyde (B116499) ammonia trimer (AAT) has also been explored, identifying ammonium acetate as a suitable promoter. researchgate.netrsc.org

Targeted Synthesis of this compound

The synthesis of this compound can be approached through the targeted modification of a suitable precursor, namely 5-ethyl-2-methylpyridine. This involves the selective oxidation of the methyl group at the 2-position to a hydroxymethyl group, followed by esterification.

Oxidation of 5-Ethyl-2-methylpyridine Precursors

The oxidation of 5-ethyl-2-methylpyridine (MEP) is a critical step in the synthetic pathway to this compound. While direct oxidation to the corresponding acetate is not widely documented, the reactivity of the methyl group at the 2-position has been established in various studies, suggesting the feasibility of this transformation. The oxidation of MEP has been shown to yield different products depending on the oxidizing agent and reaction conditions.

For instance, the oxidation of 5-ethyl-2-methylpyridine with strong oxidizing agents like nitric acid typically leads to the formation of nicotinic acid (Vitamin B3), which involves the oxidation of both the methyl and ethyl groups, followed by decarboxylation. wikipedia.org Vapor phase oxidation of MEP over a modified vanadium oxide catalyst has also been investigated. These studies have identified intermediates such as 2-methyl-5-acetylpyridine and di(5-ethyl)-2-pyridil, which indicates that the methyl group in the 2-position is susceptible to oxidation. The interaction between the pyridine base and acidic sites on the catalyst surface is believed to enhance the reactivity of the substituents in the 2-position, leading to their oxidative transformation.

A plausible route to this compound would involve a more controlled oxidation of 5-ethyl-2-methylpyridine to form (5-ethylpyridin-2-yl)methanol. This intermediate alcohol could then be esterified with acetic anhydride or acetyl chloride to yield the final product. The selective oxidation of the 2-methyl group without affecting the ethyl group at the 5-position is a key challenge that requires careful selection of reagents and reaction conditions.

Table 1: Oxidation Products of 5-Ethyl-2-methylpyridine (MEP)

| Oxidizing Agent/Catalyst | Reaction Conditions | Major Product(s) |

| Nitric Acid | High temperature | Nicotinic Acid wikipedia.org |

| Vanadium Oxide (modified) | Vapor phase oxidation | 2-Methyl-5-acetylpyridine, Di(5-ethyl)-2-pyridil |

Green Chemistry Principles and Advanced Synthetic Approaches

Modern synthetic methodologies are increasingly guided by the principles of green chemistry, aiming for more efficient, environmentally benign, and safer processes. The synthesis of pyridine esters, including this compound and its analogs, can benefit significantly from these advanced approaches.

One-Pot Multicomponent Reaction Strategies for Pyridine Ester Derivatives

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like pyridine ester derivatives from simple and readily available starting materials in a single step. These reactions are characterized by high atom economy, reduced waste generation, and operational simplicity, making them an attractive green alternative to traditional multi-step syntheses. nih.gov

Several MCRs have been developed for the synthesis of functionalized pyridines. For example, a one-pot, four-component reaction involving a p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate under microwave irradiation has been reported for the synthesis of novel pyridine derivatives with excellent yields (82%–94%) and short reaction times (2–7 minutes). nih.govacs.org Another example is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an ethynyl (B1212043) carbonyl compound. researchgate.net This method can be performed in a single step to produce trisubstituted pyridines with good yields. researchgate.net A base-promoted, one-pot procedure for the synthesis of 3,5-diaryl pyridines from aromatic terminal alkynes and benzamides has also been described, proceeding via a formal [2+2+1+1] cyclocondensation. mdpi.com

Although a specific MCR for the direct synthesis of this compound has not been reported, the existing strategies for pyridine ester derivatives suggest that a similar approach could be designed by carefully selecting the appropriate building blocks.

Table 2: Examples of One-Pot Multicomponent Reactions for Pyridine Derivatives

| Reaction Type | Components | Conditions | Key Advantages |

| Four-component reaction | p-Formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivative, ammonium acetate | Microwave irradiation, ethanol | Excellent yields, short reaction times, pure products nih.govacs.org |

| Bohlmann-Rahtz Synthesis | Ethyl β-aminocrotonate, alkynone | Microwave irradiation | One-step, total regiocontrol, good yields researchgate.net |

| Alkyne Annulation | Aromatic terminal alkynes, benzamides | Cs2CO3, sulfolane | Transition-metal-free, high chemoselectivity mdpi.com |

Microwave-Assisted Synthesis of Pyridyl Acetates and Related Scaffolds

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced product purity. irjmets.comacs.org The mechanism of microwave heating involves direct interaction with polar molecules, leading to rapid and uniform heating of the reaction mixture. irjmets.com

This technology has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including pyridines. irjmets.com For instance, the Bohlmann-Rahtz pyridine synthesis, when performed under microwave irradiation, allows for a one-step procedure at 170°C, yielding tri- or tetrasubstituted pyridines in significantly higher yields and shorter reaction times (10-20 minutes) compared to conventional heating. researchgate.netorganic-chemistry.org The use of polar solvents like DMSO can further enhance the efficiency of microwave-assisted pyridine synthesis, with reported yields of up to 98%. organic-chemistry.org

Microwave-assisted synthesis has also been employed in one-pot, multicomponent reactions to produce dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines, demonstrating the versatility of this technique for creating complex nitrogen-containing heterocycles. acs.org While a specific protocol for the microwave-assisted synthesis of this compound is not available, the successful synthesis of various pyridyl derivatives suggests that this approach could be readily adapted for the esterification of (5-ethylpyridin-2-yl)methanol or for a one-pot synthesis of the target molecule.

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis for Pyridine Derivatives

| Reaction | Conventional Method | Microwave-Assisted Method |

| Bohlmann-Rahtz Synthesis | Two-step, high temperature, longer reaction time | One-step (10-20 min), 170°C, higher yields researchgate.netorganic-chemistry.org |

| Three-component synthesis of Dihydropyridopyrimidines | 8 hours at reflux | 8-20 minutes at 125-135°C, higher yields acs.org |

Continuous Flow Chemistry for Pyridine Synthesis

Continuous flow chemistry has gained significant traction as a modern and enabling technology in chemical synthesis, offering numerous advantages over traditional batch processing. bohrium.com These benefits include enhanced safety due to smaller reaction volumes, superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved scalability and reproducibility. nih.gov This technology is particularly well-suited for the synthesis of heterocyclic compounds, including pyridines. researchgate.net

Various types of heterocycles have been synthesized using continuous flow reactors, such as microreactors, coil-based reactors, and capillary or tubular devices. researchgate.net For example, a continuous flow microreactor has been successfully used for the N-oxidation of pyridine derivatives, demonstrating a safer, greener, and more efficient process compared to batch reactors, with the system showing high stability over 800 hours of continuous operation. organic-chemistry.orgresearchgate.net The synthesis of 2-methylpyridines has also been achieved in a continuous flow setup by passing the starting material through a packed column, resulting in a greener process with shorter reaction times and avoidance of extensive work-up procedures. researchgate.netnih.gov

The efficiency and success of continuous flow synthesis are highly dependent on the reactor design and the optimization of process parameters. rsc.org Different reactor configurations, such as coil reactors and packed-bed reactors, are chosen based on the specific requirements of the reaction, including whether it involves solid catalysts or reagents.

For instance, a packed-bed microreactor with a titanium silicalite (TS-1) catalyst has been effectively used for the N-oxidation of pyridine derivatives. organic-chemistry.orgresearchgate.net Coil reactors are also common and have been used in multi-step continuous flow syntheses of complex molecules. mdpi.com

Process optimization in flow systems is crucial for maximizing yield, throughput, and selectivity while minimizing waste and energy consumption. nih.gov Advanced optimization strategies are increasingly being employed, including automated systems that use algorithms to explore the reaction space and identify optimal conditions. Bayesian optimization, for example, has been used to simultaneously optimize reaction yield and production rate in the continuous flow synthesis of butylpyridinium bromide. nih.govucla.edu This approach can efficiently navigate a large parameter space to find the best reaction conditions with a limited number of experiments. ucla.edu Furthermore, machine learning algorithms are being integrated into automated flow systems to drive the optimization of complex reactions, as demonstrated in the synthesis of pharmaceutically relevant compounds. nih.gov

Table 4: Reactor Design and Optimization in Continuous Flow Pyridine Synthesis

| Reactor Type | Application Example | Optimization Strategy | Key Outcome |

| Packed-bed microreactor | N-oxidation of pyridine derivatives organic-chemistry.orgresearchgate.net | - | High yield (up to 99%), high stability organic-chemistry.org |

| Coil reactor | Synthesis of butylpyridinium bromide nih.govucla.edu | Multi-objective Bayesian optimization | Simultaneous optimization of yield and production rate ucla.edu |

| Column packed with Raney® nickel | α-methylation of pyridines researchgate.netnih.gov | - | High selectivity, reduced waste nih.gov |

| Automated flow reactor | Multistep pharmaceutical synthesis nih.gov | Bayesian optimization with automated control | Swift investigation of process, reduced mass intensity nih.gov |

Application to Pyridine and Pyridyl Ester Preparations

Palladium-catalyzed carbonylation reactions are versatile methods for the synthesis of carboxylic acid derivatives, including pyridyl esters. researchgate.net These reactions involve the introduction of a carbon monoxide molecule into an organic halide in the presence of a palladium catalyst and a nucleophile, such as an alcohol, to form the corresponding ester. researchgate.netnih.gov This methodology is valued for its tolerance of a wide variety of functional groups and can often be carried out under mild conditions with high yields and selectivity. researchgate.net

The Hantzsch pyridine synthesis is another fundamental method for preparing pyridine derivatives. wikipedia.orgorganic-chemistry.org This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonium acetate. wikipedia.orgorganic-chemistry.org The initial product is a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.org The driving force for this aromatization step is the formation of the stable aromatic pyridine ring. wikipedia.org Various oxidizing agents can be employed for this purpose, including chromic acid, potassium permanganate, and nitric acid. wikipedia.org

Recent advancements in the Hantzsch synthesis have focused on developing milder and more efficient aromatization methods to improve yields and simplify work-up procedures. wikipedia.org

Solvent-Free Reaction Conditions for Pyridine Ester Synthesis

In recent years, there has been a growing emphasis on developing solvent-free reaction conditions to create more sustainable and environmentally friendly synthetic processes. conicet.gov.artandfonline.com These methods often lead to easier product isolation, reduced waste, and can sometimes offer higher yields and shorter reaction times compared to traditional solvent-based syntheses. nih.gov

One notable example is the use of Wells-Dawson heteropolyacids as catalysts in the Hantzsch-like multi-component condensation to produce functionalized pyridines. conicet.gov.ar This reaction can be performed at 80°C under solvent-free conditions, providing the desired pyridine derivatives in good to excellent yields (60–99%). conicet.gov.ar The catalyst can also be recovered and reused, further enhancing the green credentials of this method. conicet.gov.ar

Another approach involves the mechanical mixing of reactants at room temperature or using conventional heating without a solvent. tandfonline.com For instance, the Wittig reaction to form certain esters can be carried out by simply heating the aldehyde and the Wittig reagent on a hot plate. tandfonline.com Similarly, some Claisen condensations to produce β-ketoesters have been successfully performed by heating the ester with a base in the absence of a solvent. tandfonline.com

Enzyme-Catalyzed Esterification of Pyridine Carboxylic Acids

Enzymatic catalysis offers a highly selective and environmentally benign alternative for the synthesis of esters. Lipases are a commonly used class of enzymes for this purpose, capable of catalyzing esterification, transesterification, and hydrolysis reactions. nih.gov

The esterification of pyridine carboxylic acids can be achieved using enzymes. For example, Cytochrome P-450 has been shown to catalyze the oxidation of certain pyridine esters, leading to the formation of monoesters and hydroxymethyl derivatives. nih.gov

More recently, Carboxylic Acid Reductase (CAR) has been identified as an enzyme capable of catalyzing esterification in aqueous environments. nih.gov This is particularly noteworthy as many esterification enzymes require non-aqueous conditions or activated substrates. nih.gov The CAR from Mycobacterium marinum can facilitate the direct esterification of carboxylic acids with alcohols at room temperature in water, offering a green and efficient method for ester synthesis. nih.gov The addition of imidazole (B134444) has been found to enhance the production of the ester. nih.gov

Ionic Liquid Mediated Synthesis of Pyridine Derivatives

Ionic liquids (ILs) have emerged as promising "green" solvents and catalysts in organic synthesis due to their low volatility, non-flammability, and chemical stability. dntb.gov.uanih.gov They provide an alternative to traditional volatile organic solvents and can significantly influence the course and efficiency of chemical reactions. dntb.gov.ua

Pyridinium-based ionic liquids are particularly relevant for the synthesis of pyridine derivatives. alfa-chemistry.com They can act as both the solvent and a Lewis acid catalyst in various reactions, including the Friedel-Crafts reaction and the synthesis of 1,4-dihydropyridine (B1200194) derivatives. alfa-chemistry.com The use of n-butylpyridinium tetrafluoroborate (B81430), for example, allows for a one-pot synthesis of 1,4-dihydropyridines with high yields and short reaction times. alfa-chemistry.com

Furthermore, Bronsted acidic ionic liquids like 1-butylimidazolium tetrafluoroborate have been successfully employed as promoters and recyclable reaction media for the synthesis of substituted 1-pyridylimidazo[1,5-a]pyridines. researchgate.net This methodology is characterized by its simple work-up procedure and the efficient recovery and reuse of the ionic liquid. researchgate.net The synthesis of pyridinium-based ionic liquids themselves is often straightforward, involving the reaction of pyridine with an alkyl bromide, followed by an anion exchange. nih.gov

Advanced Spectroscopic and Analytical Characterization of 5 Ethylpyridin 2 Yl Methyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique in organic chemistry for determining molecular structure. It operates on the principle that atomic nuclei with a non-zero magnetic spin, such as ¹H and ¹³C, will absorb and re-emit electromagnetic radiation at specific frequencies when placed in a strong magnetic field. These frequencies, known as chemical shifts, are highly sensitive to the electronic environment of each nucleus, providing a detailed map of the molecular structure. libretexts.org For complex molecules, NMR spectra can be obtained using various solvents and at different magnetic field strengths to ensure clarity and resolution. rsc.org

¹H NMR for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons in a molecule, the number of protons of each type, and the electronic environment of each proton. The chemical shift (δ), reported in parts per million (ppm), indicates the proton's environment, while the splitting pattern (e.g., singlet, doublet, triplet) reveals the number of adjacent protons. rsc.org

In the ¹H NMR spectrum of (5-Ethylpyridin-2-yl)methyl acetate (B1210297), distinct signals are expected for the protons on the pyridine (B92270) ring, the ethyl substituent, and the methyl acetate group. The protons on the aromatic pyridine ring typically appear in the downfield region (higher ppm values) compared to the aliphatic protons of the ethyl and acetate groups. The methylene (B1212753) protons of the ethyl group (-CH₂-) will appear as a quartet due to coupling with the adjacent methyl protons (-CH₃), which in turn will appear as a triplet. The protons of the acetate's methyl group (-COCH₃) and the methylene bridge (-OCH₂-) are expected to be singlets, though the methylene bridge protons are shifted further downfield due to the influence of the adjacent oxygen and the pyridine ring. libretexts.orgresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for (5-Ethylpyridin-2-yl)methyl acetate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine-H (position 6) | ~8.4-8.6 | Doublet (d) |

| Pyridine-H (position 3) | ~7.3-7.5 | Doublet (d) |

| Pyridine-H (position 4) | ~7.6-7.8 | Doublet of Doublets (dd) |

| Methylene (-OCH₂-) | ~5.2-5.4 | Singlet (s) |

| Ethyl Methylene (-CH₂CH₃) | ~2.6-2.8 | Quartet (q) |

| Acetate Methyl (-COCH₃) | ~2.1-2.3 | Singlet (s) |

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed picture of the carbon framework of a molecule. Generally, each unique carbon atom in a molecule produces a distinct signal, allowing chemists to count the number of different carbon environments. libretexts.org The chemical shifts in ¹³C NMR span a much wider range (0-220 ppm) than in ¹H NMR, which minimizes signal overlap. libretexts.orgchemguide.co.uk

For this compound, distinct peaks are anticipated for each of the nine unique carbon atoms. The carbonyl carbon (C=O) of the ester group is the most deshielded and will appear at the lowest field (highest ppm value), typically in the 160-180 ppm range. libretexts.orgchemguide.co.uk The sp²-hybridized carbons of the pyridine ring will resonate in the 110-160 ppm region, while the sp³-hybridized carbons of the ethyl group, the methylene bridge, and the acetate methyl group will appear at higher fields (lower ppm values). libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~170-172 |

| Pyridine-C (position 2) | ~155-158 |

| Pyridine-C (position 6) | ~148-150 |

| Pyridine-C (position 4) | ~136-138 |

| Pyridine-C (position 5) | ~134-136 |

| Pyridine-C (position 3) | ~120-122 |

| Methylene (-OCH₂-) | ~65-68 |

| Ethyl Methylene (-CH₂CH₃) | ~25-27 |

| Acetate Methyl (-COCH₃) | ~20-22 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Various MS techniques can be applied to characterize compounds like this compound.

Gas Chromatography-Mass Spectrometry-Olfactometry (GC-MS-O) for Volatile Pyridyl Esters

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly well-suited for the analysis of volatile and semi-volatile compounds. researchgate.net In GC-MS, a sample is vaporized and separated into its components as it passes through a chromatographic column; each component is then introduced into the mass spectrometer for detection and identification. nih.govrsc.org

The addition of an olfactometry port (GC-MS-O) allows a human assessor to sniff the effluent from the GC column and assign an odor description to each separated compound as it elutes. This dual detection system is invaluable for correlating specific chemical structures with their sensory properties, a critical aspect in the study of flavor and fragrance compounds. nih.gov For volatile pyridyl esters like this compound, GC-MS-O would enable the separation from a complex mixture, identification based on its mass spectrum, and characterization of its specific aroma profile. nih.gov

High-Performance Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC/ESI-MS/MS) for Structural Analysis

For less volatile or thermally unstable compounds, High-Performance Liquid Chromatography (HPLC) is the preferred separation method. When coupled with tandem mass spectrometry (MS/MS), it becomes a highly sensitive and selective tool for structural analysis. mdpi.comnih.gov Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation, preserving the molecular weight information. researchgate.net

In an HPLC/ESI-MS/MS experiment, the compound of interest is first separated by HPLC. It then enters the ESI source where it is ionized. mdpi.com The resulting parent ion is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID) in a collision cell. The resulting fragment ions (daughter ions) are analyzed in the second mass analyzer, producing a fragmentation spectrum. nih.gov This spectrum provides a structural fingerprint of the molecule. For this compound, this technique would confirm the molecular weight and the connectivity of the ethyl, pyridine, and methyl acetate moieties through characteristic fragmentation pathways, such as the loss of the acetate group or cleavage at the benzylic position. researchgate.net

Table 3: Predicted ESI-MS/MS Fragmentation for this compound

| Ion Description | Predicted m/z |

|---|---|

| Parent Ion [M+H]⁺ | 180.10 |

| Fragment [M+H - CH₃COOH]⁺ | 120.08 |

Direct Infusion-High Resolution Mass Spectrometry for Reaction Intermediates

Direct Infusion-High Resolution Mass Spectrometry (DI-HRMS) is a technique where a sample is introduced directly into the mass spectrometer's ion source without prior chromatographic separation. resolvemass.caresearchgate.net This method is valued for its speed, high-throughput capability, and minimal sample preparation requirements. resolvemass.cafrontiersin.org When coupled with a high-resolution mass analyzer like an Orbitrap or FT-ICR, DI-HRMS provides highly accurate mass measurements, often to within a few parts per million. nih.govnih.gov

This high mass accuracy allows for the determination of the elemental composition of ions, which is crucial for identifying unknown compounds and reaction intermediates. nih.gov In the context of synthesizing this compound, DI-HRMS could be employed as a rapid screening tool to monitor the reaction's progress. nih.gov It can quickly confirm the formation of the desired product and identify any byproducts or short-lived reaction intermediates by providing their precise elemental formulas, offering valuable insights into the reaction mechanism. researchgate.netrsc.org

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. While specific experimental IR data for this compound is not widely available in the literature, the expected characteristic absorption bands can be predicted based on the analysis of closely related structures, such as (5-methylpyridin-2-yl)methyl acetate, and the known frequencies for specific functional groups.

The IR spectrum of this compound is expected to be dominated by the strong stretching vibration of the carbonyl group (C=O) in the ester functionality. This band is typically observed in the region of 1735-1750 cm⁻¹. Another key absorption is the C-O stretching vibration of the ester group, which is expected to appear in the 1200-1300 cm⁻¹ range. The presence of the pyridine ring will give rise to several characteristic bands, including C=C and C=N stretching vibrations within the aromatic ring, typically found in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the ethyl and methyl groups will be observed around 2850-3000 cm⁻¹.

A summary of the predicted principal infrared absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Carbonyl (Ester) | C=O Stretch | ~1740 |

| Ester | C-O Stretch | ~1240 |

| Pyridine Ring | C=C and C=N Stretches | 1400-1600 |

| Alkyl (Ethyl, Methyl) | C-H Stretches | 2850-3000 |

This table is based on predicted data for the closely related compound (5-methylpyridin-2-yl)methyl acetate and general spectroscopic principles.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* and n → π* transitions associated with the pyridine ring and the carbonyl group of the ester.

The pyridine ring, an aromatic heterocycle, typically exhibits strong π → π* transitions at shorter wavelengths (below 300 nm). The presence of substituents on the pyridine ring, such as the ethyl and acetoxymethyl groups, can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima. The n → π* transition of the carbonyl group is generally weaker and appears at longer wavelengths.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a compound's structure and properties.

To date, the single-crystal X-ray structure of this compound has not been reported in the scientific literature. Therefore, no experimental crystallographic data, such as unit cell parameters, space group, or atomic coordinates, are available for this compound.

However, the crystal structure of a potential precursor, (5-Ethylpyridin-2-yl)methanol (B1274104), has been determined. In the solid state of this related molecule, the molecules are linked by O—H⋯N hydrogen bonds. biosynth.com While not directly applicable to the title compound, which lacks the hydroxyl group for such hydrogen bonding, it provides some insight into the potential packing motifs of 5-ethylpyridine derivatives. A full crystallographic analysis of this compound would be required to elucidate its solid-state architecture and intermolecular forces.

Computational and Theoretical Chemistry of 5 Ethylpyridin 2 Yl Methyl Acetate

Density Functional Theory (DFT) Calculations

DFT has become a important tool in computational chemistry for investigating the electronic and structural properties of molecules. For pyridine (B92270) derivatives, DFT calculations can elucidate a range of properties, from electronic structures to reaction mechanisms.

Elucidation of Electronic Structures and Properties

The electronic structure of a molecule, including the distribution of electrons and the energies of its molecular orbitals, is fundamental to its chemical behavior. DFT calculations are instrumental in determining these properties. For pyridine derivatives, the electronic properties are significantly influenced by the nature and position of substituents on the pyridine ring.

Computational studies on related pyridine derivatives provide a basis for understanding these effects. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. While specific values for (5-Ethylpyridin-2-yl)methyl acetate (B1210297) are not available, studies on other substituted pyridines show that electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, often resulting in a reduced HOMO-LUMO gap.

| Property | Description | Predicted Influence on (5-Ethylpyridin-2-yl)methyl acetate |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. | The electron-donating ethyl group is expected to raise the HOMO energy level compared to unsubstituted pyridine. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | The electron-withdrawing acetoxymethyl group is expected to lower the LUMO energy level. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity. | The combined effect of the substituents will likely result in a moderate HOMO-LUMO gap, influencing its reactivity. |

| Charge Distribution | The distribution of partial charges on the atoms within the molecule. | The nitrogen atom of the pyridine ring will be a site of negative charge, while the carbon atoms of the ring and the carbonyl carbon of the ester will have positive charges. |

This table is based on general principles of substituent effects on pyridine rings as no direct computational data for this compound was found.

Prediction of Redox Potentials and Charge Transfer Character

The redox potential of a molecule quantifies its ability to be oxidized or reduced and is a key parameter in electrochemistry. DFT calculations can be used to predict these potentials. The redox behavior of pyridine derivatives is sensitive to substitution patterns.

Charge transfer characteristics within the molecule can also be investigated using DFT. This involves analyzing how the electron density shifts upon electronic excitation. In molecules with both electron-donating and electron-accepting groups, intramolecular charge transfer (ICT) can occur, which is significant for their photophysical properties. In this compound, an ICT from the ethyl-substituted pyridine ring to the acetoxy group might be possible upon excitation.

Mechanistic Pathway Elucidation for Chemical Reactions

DFT is a powerful method for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating activation energies. A common reaction for esters like this compound is hydrolysis.

The hydrolysis of esters can proceed through different mechanisms, often catalyzed by acids or bases. libretexts.org Theoretical studies on the hydrolysis of methyl acetate have shown that the reaction involves the formation of a tetrahedral intermediate. researchgate.net For the acid-catalyzed hydrolysis of a pyridine-containing ester, the pyridine nitrogen can be protonated, which would influence the reactivity of the ester group.

A plausible mechanistic pathway for the acid-catalyzed hydrolysis of this compound would involve the following steps:

Protonation of the carbonyl oxygen of the ester group.

Nucleophilic attack by a water molecule on the carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking water molecule to the leaving group (the (5-ethylpyridin-2-yl)methanol (B1274104) moiety).

Collapse of the tetrahedral intermediate to yield the carboxylic acid and the protonated pyridine-alkoxide.

Deprotonation to give the final products: acetic acid and (5-ethylpyridin-2-yl)methanol.

DFT calculations on analogous systems can provide estimates for the activation barriers of these steps, helping to identify the rate-determining step of the reaction.

Quantum Chemical Modeling of Electrochemical Activity

Quantum chemical modeling provides a theoretical framework to understand and predict the electrochemical behavior of molecules. For this compound, this involves simulating its behavior at an electrode surface.

The electrochemical reduction of pyridine-based esters has been studied, revealing that they can be reduced at negative potentials. researchgate.net The reduction process often involves the cleavage of a bond within the ester group. For this compound, electrochemical reduction could potentially lead to the cleavage of the C-O bond of the ester, generating the corresponding alcohol and acetate anion.

Computational models can predict the cyclic voltammetry behavior of the compound, including the potentials at which oxidation and reduction peaks appear. These predictions are based on the calculated energies of the neutral molecule and its corresponding radical cation and anion. While specific data for this compound is not available, studies on similar pyridine derivatives show that the electrochemical properties are tunable by altering the substituents on the pyridine ring. researchgate.net

Theoretical Studies on Reaction Kinetics and Thermodynamics

Theoretical studies can provide valuable data on the kinetics and thermodynamics of chemical reactions, complementing experimental investigations. For the hydrolysis of this compound, computational methods can be used to calculate the rate constants and equilibrium constants for the reaction.

The kinetics of ester hydrolysis are typically studied by determining the rate law and the activation energy. doubtnut.com Theoretical calculations can provide the activation energies for the proposed reaction steps, which can then be used in transition state theory to estimate the rate constants.

Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the hydrolysis reaction can also be calculated. A negative ΔG would indicate that the hydrolysis is a spontaneous process under the given conditions. For the hydrolysis of most esters, the reaction is thermodynamically favorable, though it may be kinetically slow without a catalyst.

| Thermodynamic/Kinetic Parameter | Description | Predicted Nature for Hydrolysis of this compound |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | Expected to be significant in the absence of a catalyst, indicating a slow reaction rate. Acid or base catalysis would lower this barrier. |

| Rate Constant (k) | A measure of the reaction rate. | Expected to be low for uncatalyzed hydrolysis and to increase with the addition of an acid or base catalyst. |

| Change in Gibbs Free Energy (ΔG) | The change in free energy during the reaction, indicating spontaneity. | Expected to be negative, suggesting that the hydrolysis is a thermodynamically favorable process. |

| Change in Enthalpy (ΔH) | The change in heat content of the system. | Likely to be negative (exothermic) or slightly positive (endothermic) depending on the specific conditions. |

| Change in Entropy (ΔS) | The change in disorder of the system. | Expected to be positive as one molecule of the ester reacts with water to form two product molecules, increasing the overall disorder. |

This table presents predictions based on general principles of ester hydrolysis as specific theoretical data for this compound was not found.

Applications of 5 Ethylpyridin 2 Yl Methyl Acetate in Advanced Chemical Systems and Materials Research

Role as Chemical Intermediates in Specialty Chemicals

The structural attributes of (5-Ethylpyridin-2-yl)methyl acetate (B1210297) make it a crucial component in the synthesis of a variety of specialty chemicals. Its reactivity allows for its incorporation into larger, more complex molecular frameworks, serving as a key precursor in several industrial and research applications.

Precursors for Agrochemical Development (e.g., Herbicides, Pesticides)

The pyridine (B92270) moiety is a common feature in many agrochemicals, and (5-Ethylpyridin-2-yl)methyl acetate serves as a valuable precursor in the development of new herbicides and pesticides. The synthesis of related pyridine-containing compounds, such as 2-methyl-5-ethyl-pyridine (MEP), highlights the industrial importance of this structural class. researchgate.netrsc.org The development of novel synthesis routes for MEP, for instance from the cyclic acetaldehyde (B116499) ammonia (B1221849) trimer, underscores the ongoing research to efficiently produce these key agrochemical intermediates. researchgate.netrsc.org While direct evidence for the use of this compound in specific commercial agrochemicals is limited in publicly available literature, its structural similarity to known active ingredients suggests its potential as a building block in the discovery and development of new crop protection agents. The synthesis of various substituted pyrazole (B372694) and oxadiazole derivatives, which are known to exhibit pesticidal activities, often involves intermediates with similar structural motifs. researchgate.net

Building Blocks for Complex Organic Synthesis

In the realm of complex organic synthesis, this compound and its derivatives are valuable building blocks. The pyridine ring can be modified through various reactions, and the methyl acetate group provides a handle for further chemical transformations. This versatility allows for the construction of intricate molecular architectures. For example, the synthesis of a 5-hydroxybenzoindole derivative carrying a pyridyl substituent demonstrates the utility of pyridine-containing building blocks in creating highly functionalized molecules with potential applications in medicinal chemistry. mdpi.com The ability to construct complex systems through a combination of covalent and noncovalent reactions is a key area of modern chemistry, and versatile building blocks are essential for this endeavor. nih.gov

Materials Science Applications

The unique electronic and structural properties of the pyridine ring in this compound lend themselves to applications in materials science, particularly in the creation of polymers and other advanced functional materials.

Development of Polymers and Advanced Functional Materials

Pyridine-containing polymers have garnered interest for their potential in various applications, including as metal carriers. Research has demonstrated the synthesis of polymers like poly(pyridin-2-ylmethyl 2-(eugenoxy) acetate) (poly(PMEOA)) from related pyridine-based monomers. researchgate.net This polymer has shown effectiveness in the transport of heavy metal ions, indicating the potential for creating functional materials for environmental remediation or metal recovery. researchgate.net The ability of the pyridine nitrogen to coordinate with metal ions is a key feature that can be exploited in the design of such materials.

Incorporation into Liquid Crystalline Systems

While direct studies on the incorporation of this compound into liquid crystalline systems are not extensively documented, the structural characteristics of pyridine derivatives make them suitable candidates for such applications. The rigid nature of the pyridine ring can contribute to the formation of mesophases, which are characteristic of liquid crystals. The potential for these molecules to exhibit interesting optical and electronic properties makes them attractive for research in this area.

Organometallic Chemistry and Coordination Complexes

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. This property is fundamental to its application in organometallic chemistry. Transition metal complexes containing methyl groups are a significant class of organometallic compounds, and the principles of their formation and reactivity are well-established. csic.es Although specific complexes of this compound are not widely reported, the broader class of pyridine-containing ligands is extensively used to stabilize metal centers and to influence the catalytic activity and physical properties of the resulting coordination complexes.

Synthesis and Characterization of Metal Complexes with Pyridyl Ester Ligands

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to a wide variety of transition metal ions. core.ac.ukcsic.es The synthesis of metal complexes with such pyridyl ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov For instance, ethanolic solutions of metal acetates or chlorides are often mixed with the ligand in specific molar ratios and heated under reflux to yield the desired complex. nih.gov

This compound can act as a monodentate ligand, coordinating solely through the pyridine nitrogen. However, the proximate ester group introduces the possibility of bidentate chelation, where the carbonyl oxygen also participates in bonding to the metal center, forming a stable five-membered ring. This chelation enhances the stability of the resulting complex. nih.gov The nature of the substituents on the pyridine ring, such as the electron-donating ethyl group, can modulate the electron density on the nitrogen atom, thereby influencing the strength of the metal-ligand bond. acs.org

The characterization of these metal complexes is crucial to confirm their structure and properties. This is accomplished through a suite of analytical techniques:

Spectroscopic Methods:

Infrared (IR) Spectroscopy is used to confirm the coordination of the ligand to the metal. A shift in the C=N stretching vibration of the pyridine ring to a higher or lower frequency is indicative of coordination. researchgate.net If the ester's carbonyl oxygen is involved in coordination, a noticeable shift in the C=O stretching frequency would also be observed. researchgate.net

NMR Spectroscopy (¹H and ¹³C) reveals changes in the chemical shifts of the ligand's protons and carbons upon complexation. nih.govacs.org Coordination-induced shifts provide valuable information about the binding mode and the structure of the complex in solution. acs.org

UV-Visible Spectroscopy provides insights into the electronic transitions within the complex, which are affected by the coordination geometry and the nature of the metal-ligand bonds. nih.gov

Elemental Analysis and Mass Spectrometry: These methods confirm the elemental composition and molecular weight of the newly synthesized complexes. researchgate.net

Below is a representative table of characterization data expected for a hypothetical transition metal complex with a pyridyl ester ligand like this compound.

| Technique | Observation | Interpretation |

| FTIR | Shift in pyridine ring C=N and ester C=O stretching frequencies. | Confirms coordination of both the pyridine nitrogen and ester oxygen to the metal center. |

| ¹H NMR | Downfield or upfield shift of pyridine and methylene (B1212753) proton signals. | Indicates a change in the electronic environment of the ligand upon coordination. |

| UV-Vis | Appearance of new absorption bands in the visible region. | Corresponds to d-d electronic transitions of the metal center in the new ligand field. |

| X-ray Diffraction | Determination of a specific geometry (e.g., octahedral). | Provides definitive structural information, including M-N and M-O bond lengths. |

Investigation of Redox-Active Metal-Pyridyl Complexes

The redox properties of metal complexes containing ligands like this compound are primarily investigated using Cyclic Voltammetry (CV) . nih.govnih.gov This electrochemical technique measures the current response of a complex to a linearly cycled potential sweep. A typical CV experiment for a metal-pyridyl complex in a suitable solvent (like acetonitrile (B52724) or methylene chloride) with a supporting electrolyte would reveal information about: nih.govacs.org

Redox Potentials: The potentials at which oxidation (anodic peak) and reduction (cathodic peak) occur. These are characteristic of the specific complex and indicate how easily it can donate or accept electrons.

Reversibility: A reversible redox process, where the electron transfer is fast and the complex remains stable in both oxidation states, is identified by a peak separation (ΔEp) close to 59/n mV (where n is the number of electrons transferred). nih.gov Irreversible processes suggest subsequent chemical reactions or structural changes after electron transfer. acs.org

Mechanism: The shape and scan rate dependence of the voltammetric waves can provide insights into the electron transfer mechanism, such as whether it is a simple one-electron process or coupled to chemical steps. nih.govacs.org

For a hypothetical complex of this compound, the electron-donating ethyl group would be expected to make the complex easier to oxidize compared to an unsubstituted pyridyl complex. Conversely, the electron-withdrawing nature of the ester group could influence the redox potential in the opposite direction. The interplay of these electronic effects determines the final redox behavior.

The table below summarizes typical data obtained from a cyclic voltammetry study of a redox-active transition metal complex.

| Complex | Solvent/Electrolyte | Epa (V) | Epc (V) | ΔEp (mV) | Process |

| [M(pyridyl-ester)₂]²⁺ | CH₃CN / TEAPF₆ | +0.75 | +0.68 | 70 | Quasi-reversible M²⁺/M³⁺ oxidation |

| [M(pyridyl-ester)₂]²⁺ | CH₃CN / TEAPF₆ | -1.20 | -1.35 | 150 | Irreversible ligand-based reduction |

Note: Values are hypothetical and for illustrative purposes.

Role as Reagents and Solvents in Specific Chemical Reactions

In synthetic chemistry, this compound can serve as a starting material, or reagent, for the synthesis of other valuable compounds. One direct application involves the hydrolysis of the ester group. For instance, by refluxing this compound in tetrahydrofuran (B95107) with an aqueous solution of a base like sodium hydroxide, the acetate group is cleaved to yield (5-ethylpyridin-2-yl)methanol (B1274104). core.ac.uk This pyridyl-methanol derivative is a versatile building block for constructing more complex molecules and ligands for catalysis and medicinal chemistry.

There is currently no information available in the surveyed literature to suggest that this compound is used as a solvent in chemical reactions. Its boiling point and physical properties would determine its suitability for such applications, but its primary value appears to lie in its function as a ligand and a synthetic intermediate.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (5-Ethylpyridin-2-yl)methyl acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, alkylation of 5-ethylpyridin-2-ol with methyl chloroacetate in the presence of a base (e.g., KCO) under reflux in aprotic solvents (e.g., DMF or acetonitrile) is a common route. Reaction optimization should focus on temperature (70–100°C), stoichiometry (1:1.2 molar ratio of pyridine derivative to alkylating agent), and catalyst selection (e.g., phase-transfer catalysts for improved efficiency). Hydroxydeboronation steps may enhance purity in multi-step syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR to confirm the ester group (δ ~4.3 ppm for methylene, δ ~2.1 ppm for acetate methyl) and pyridine ring protons (aromatic signals between δ 7.0–8.5 ppm).

- FT-IR : Peaks at ~1740 cm (C=O stretch of acetate) and ~1600 cm (C=N stretch of pyridine).

- UV-Vis : Absorption bands in the 250–300 nm range due to π→π* transitions in the pyridine ring.

- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z 195.1) .

Advanced Research Questions

Q. How do computational methods aid in predicting the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model:

- Electrostatic Potential Maps : To identify nucleophilic/electrophilic sites on the pyridine ring and ester group.

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4–5 eV) to predict charge-transfer interactions.

- Vibrational Frequencies : Validate experimental FT-IR/Raman data. Software like Gaussian or ORCA is recommended for such analyses .

Q. What strategies resolve contradictions in regiochemical outcomes during derivatization of this compound?

- Methodological Answer : Positional selectivity (e.g., C-3 vs. C-4 substitution on the pyridine ring) depends on:

- Directing Groups : The ethyl group at C-5 may sterically hinder electrophilic substitution at adjacent positions.

- Catalytic Systems : Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) favor C-2/C-6 functionalization.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic attack at the acetate group. Comparative studies with analogs (e.g., 5-methyl or 5-chloro derivatives) are advised to isolate steric/electronic contributions .

Q. How can impurity profiling of this compound be conducted to meet pharmacopeial standards?

- Methodological Answer : Use orthogonal analytical methods:

- HPLC-UV/HRMS : To detect trace impurities (e.g., unreacted starting materials or hydrolyzed products). A C18 column with acetonitrile/water gradient elution (pH 6.5 ammonium acetate buffer) is effective.

- LC-MS/MS : For structural elucidation of impurities at <0.1% levels.

- Quantitative H NMR : Absolute quantification without reference standards. Ensure compliance with ICH Q3A/B guidelines .

Q. What challenges arise in crystallographic structure determination of this compound derivatives?

- Methodological Answer : Common issues include:

- Disorder in the Ethyl/Acetate Groups : Mitigated by low-temperature data collection (100 K) and SHELXL refinement with constraints.

- Twinned Crystals : Use PLATON or TWINLAW to identify twin laws and apply HKLF5 format in SHELXL.

- Weak Diffraction : Optimize crystallization conditions (e.g., vapor diffusion with ethyl acetate/hexane mixtures) .

Methodological Design and Validation

Q. How to design bioactivity assays for derivatives of this compound targeting enzyme inhibition?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known pyridine-binding pockets (e.g., kinases or cytochrome P450).

- Assay Setup : Use fluorescence-based (e.g., ATPase-Glo™) or SPR (surface plasmon resonance) for binding affinity.

- Control Experiments : Include positive controls (e.g., staurosporine for kinases) and assess cytotoxicity (MTT assay) to rule out non-specific effects .

Q. What are best practices for evaluating the environmental stability of this compound in formulation studies?

- Methodological Answer : Conduct accelerated stability studies:

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products.

- HPLC-PDA : Monitor hydrolysis of the acetate group (retention time shifts).

- pH-Rate Profiling : Determine degradation kinetics in buffers (pH 1–10) to optimize formulation pH (e.g., pH 5–7 for maximal stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.